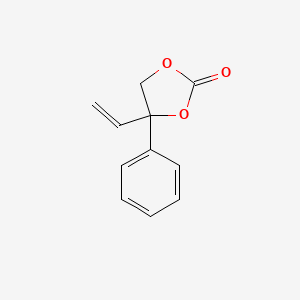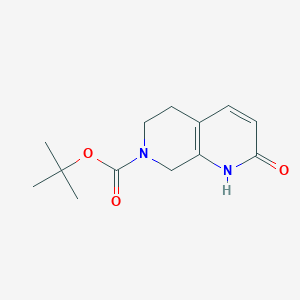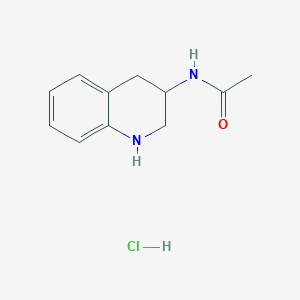
N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride typically involves the acylation of tetrahydroquinoline derivatives. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions.
Applications De Recherche Scientifique
N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,2,3,4-Tetrahydroquinolin-8-yl)acetamide
- N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
Uniqueness
N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the tetrahydroquinoline ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H15ClN2O |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(14)13-10-6-9-4-2-3-5-11(9)12-7-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H |
Clé InChI |
LSPSMPDOELPMHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CC2=CC=CC=C2NC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



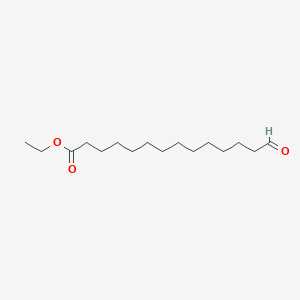
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
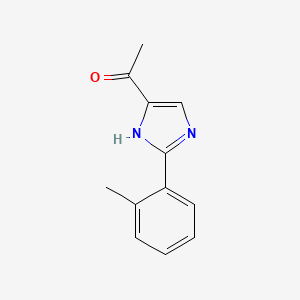
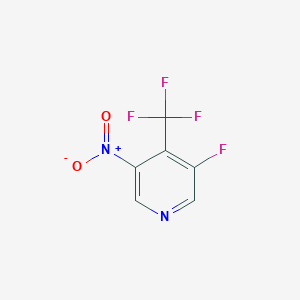
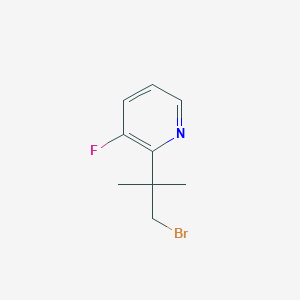
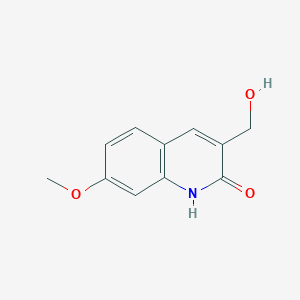
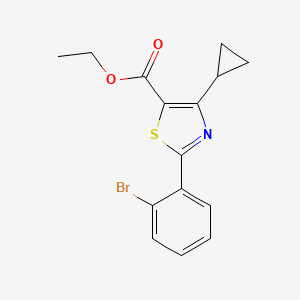

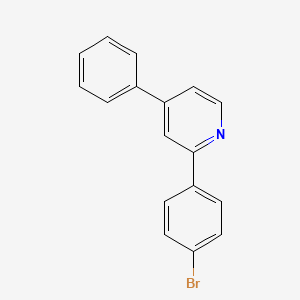
![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
